molecular formula C20H21F3N4O4 B2870558 2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 338748-63-3

2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B2870558
CAS No.: 338748-63-3
M. Wt: 438.407
InChI Key: VZRQZBWVOBHXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a nitrophenyl group and a trifluoromethylphenyl carbamate moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-nitrophenylpiperazine with ethyl chloroformate to form the intermediate compound. This intermediate is then reacted with 3-(trifluoromethyl)aniline under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenylpiperazine: Shares the nitrophenylpiperazine core but lacks the trifluoromethylphenyl carbamate moiety.

    3-(trifluoromethyl)aniline derivatives: Contain the trifluoromethylphenyl group but differ in the piperazine substitution.

Uniqueness

2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl N-[3-(trifluoromethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O4/c21-20(22,23)15-2-1-3-16(14-15)24-19(28)31-13-12-25-8-10-26(11-9-25)17-4-6-18(7-5-17)27(29)30/h1-7,14H,8-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRQZBWVOBHXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.